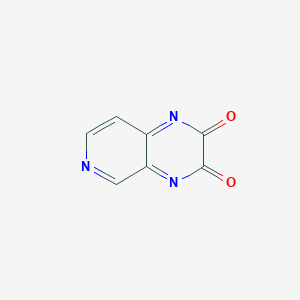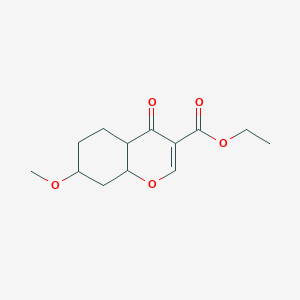![molecular formula C25H26N4O5S B12345788 5-(3-methoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B12345788.png)
5-(3-methoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-metoxifenil)-2-{[(4-nitrofenil)metil]sulfanil}-3H,4H,5H,6H,7H,8H,9H,10H-pirimido[4,5-b]quinolina-4,6-diona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(3-metoxifenil)-2-{[(4-nitrofenil)metil]sulfanil}-3H,4H,5H,6H,7H,8H,9H,10H-pirimido[4,5-b]quinolina-4,6-diona típicamente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de la estructura central de pirimido[4,5-b]quinolina, seguida de la introducción de los grupos metoxifenil y nitrofenil. El paso final implica la formación del enlace sulfánil en condiciones controladas. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos aseguran una calidad y escalabilidad consistentes, haciendo que el compuesto esté disponible para diversas aplicaciones en investigación e industria.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(3-metoxifenil)-2-{[(4-nitrofenil)metil]sulfanil}-3H,4H,5H,6H,7H,8H,9H,10H-pirimido[4,5-b]quinolina-4,6-diona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, particularmente en los anillos aromáticos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el pH y la elección del solvente se controlan cuidadosamente para lograr los productos deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, derivados aminados reducidos y compuestos sustituidos con varios grupos funcionales introducidos en posiciones específicas en los anillos aromáticos.
Aplicaciones Científicas De Investigación
5-(3-metoxifenil)-2-{[(4-nitrofenil)metil]sulfanil}-3H,4H,5H,6H,7H,8H,9H,10H-pirimido[4,5-b]quinolina-4,6-diona tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-(3-metoxifenil)-2-{[(4-nitrofenil)metil]sulfanil}-3H,4H,5H,6H,7H,8H,9H,10H-pirimido[4,5-b]quinolina-4,6-diona involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(3-metoxifenil)-2-{[(4-aminofenil)metil]sulfanil}-3H,4H,5H,6H,7H,8H,9H,10H-pirimido[4,5-b]quinolina-4,6-diona
- 5-(3-metoxifenil)-2-{[(4-clorofenil)metil]sulfanil}-3H,4H,5H,6H,7H,8H,9H,10H-pirimido[4,5-b]quinolina-4,6-diona
Singularidad
La singularidad de 5-(3-metoxifenil)-2-{[(4-nitrofenil)metil]sulfanil}-3H,4H,5H,6H,7H,8H,9H,10H-pirimido[4,5-b]quinolina-4,6-diona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C25H26N4O5S |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-1,2,3,4a,5,7,8,9,10,10a-decahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C25H26N4O5S/c1-34-17-5-2-4-15(12-17)20-21-18(6-3-7-19(21)30)26-23-22(20)24(31)28-25(27-23)35-13-14-8-10-16(11-9-14)29(32)33/h2,4-5,8-12,20,22-23,25-27H,3,6-7,13H2,1H3,(H,28,31) |
Clave InChI |
QAJJPMQOBYEEMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2C3C(NC(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])NC5=C2C(=O)CCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12345721.png)
![5-cyclopropyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345727.png)


![4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12345746.png)

![N-(3-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345759.png)
![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345778.png)
![(2E)-4,4,4-Trifluoro-2-{[(4-fluorophenyl)amino]methylidene}-1-(thiophen-2-YL)butane-1,3-dione](/img/structure/B12345785.png)

![Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane](/img/structure/B12345796.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12345798.png)
![Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen](/img/structure/B12345801.png)
![4-[(2-Chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12345805.png)
